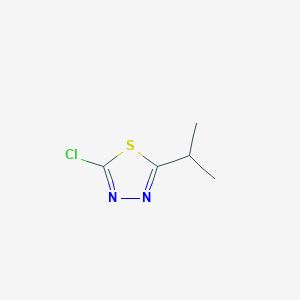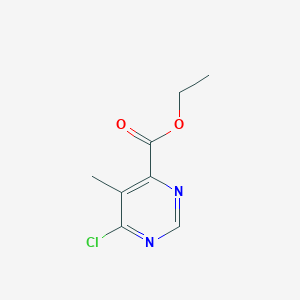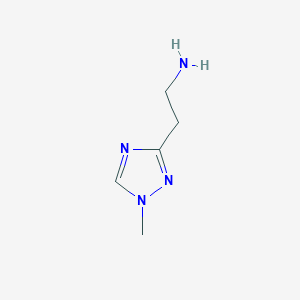
2-Chloro-5-isopropyl-1,3,4-thiadiazole
Overview
Description
2-Chloro-5-isopropyl-1,3,4-thiadiazole is a chemical compound with the molecular weight of 163.65 . It’s a derivative of the 1,3,4-thiadiazole class of compounds, which have been the subject of considerable interest for designing new antitumor agents .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole molecules, which includes this compound, involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8ClN2S/c1-3(2)4-7-8-5(6)9-4/h3,9H,1-2H3 . This indicates the presence of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and sulfur (S) in the molecule.Scientific Research Applications
2-Chloro-5-isopropyl-1,3,4-thiadiazole has been widely used in scientific research due to its unique chemical properties. It has been used as a catalyst in organic synthesis, as a reagent in biochemistry, and as a substrate in enzymatic reactions. Additionally, this compound has been used in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Mechanism of Action
Target of Action
The targets of 1,3,4-thiadiazole derivatives can vary widely depending on the specific compound and its functional groups. They have been found to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
The mode of action of 1,3,4-thiadiazole derivatives is also dependent on the specific compound and its functional groups. For example, some compounds in this class have been found to inhibit certain enzymes, interact with various receptors, or interfere with critical biochemical pathways .
Biochemical Pathways
The biochemical pathways affected by 1,3,4-thiadiazole derivatives can be diverse, ranging from metabolic pathways to signal transduction pathways. The specific pathways affected would depend on the compound’s target and mode of action .
Result of Action
The molecular and cellular effects of 1,3,4-thiadiazole derivatives can include changes in enzyme activity, alterations in cellular signaling, and effects on cell growth and proliferation .
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Chloro-5-isopropyl-1,3,4-thiadiazole in laboratory experiments is its low cost and ease of synthesis. Additionally, this compound is highly soluble in both organic and aqueous solvents, making it an ideal reagent for a variety of reactions. However, this compound is also known to be a strong oxidizing agent, which can lead to unwanted side reactions.
Future Directions
There are a number of potential future applications for 2-Chloro-5-isopropyl-1,3,4-thiadiazole. These include its use as a drug delivery system, its potential as a catalyst in organic synthesis, and its potential use as an antioxidant. Additionally, further research could be done to investigate the mechanism of action of this compound and its potential therapeutic applications. Finally, further research could be done to investigate the potential use of this compound in the synthesis of heterocyclic compounds and its potential as a ligand in coordination chemistry.
properties
IUPAC Name |
2-chloro-5-propan-2-yl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2S/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWKZPWTLDVATD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Methyl-5-azaspiro[2.4]heptane](/img/structure/B1455591.png)









![2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1455608.png)
